

# N-(1-Methoxyethyl)formamide: Solvation Thermodynamics & Process Control[1]

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## Compound of Interest

Compound Name: *N*-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

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## Executive Summary & Compound Profile

**N-(1-methoxyethyl)formamide** is a hemiaminal ether derivative often encountered as a reactive intermediate or byproduct in the synthesis of N-vinylformamide and related acrylamide analogs.[1] Its structure combines a highly polar formamide motif (

) with a lipophilic methoxyethyl tail.[1]

For drug development professionals, this compound presents a specific challenge: it possesses amphiphilic properties (LogP

-0.1), making it soluble in both aqueous and organic phases, complicating standard extraction protocols.[1]

## Physicochemical Snapshot

Property	Value / Descriptor	Relevance to Solubility
CAS Number	38591-94-5	Unique Identifier
Molecular Weight	103.12 g/mol	Low MW favors high miscibility
Structure		Hemiaminal ether (Acid labile)
LogP (Predicted)	-0.1 to 0.2	Amphiphilic; partitions into water
H-Bond Donors	1 (Amide NH)	Strong interaction with protic solvents
H-Bond Acceptors	2 (Carbonyl O, Ether O)	Interaction with water/alcohols

## Solubility Profile in Organic Solvents

Note: Specific experimental solubility values are rarely published for this intermediate.<sup>[1]</sup> The following data is derived from functional group analysis, calculated partition coefficients, and standard solvation models for formamide derivatives.

### A. Polar Protic Solvents (High Solubility)

Solvents: Water, Methanol, Ethanol, Isopropanol.<sup>[1]</sup>

- Mechanism: The amide proton acts as a strong H-bond donor, while the carbonyl and ether oxygens accept H-bonds.<sup>[1]</sup>
- Status: Miscible / Highly Soluble (>100 mg/mL).<sup>[1]</sup>
- Process Insight: Cannot be effectively purged using simple crystallization from alcohols.<sup>[1]</sup> Requires a solvent swap to a non-polar system to induce precipitation.<sup>[1]</sup>

### B. Polar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, Acetonitrile (MeCN), Acetone.<sup>[1]</sup>

- Mechanism: Dipole-dipole interactions dominate.<sup>[1]</sup> The polar amide bond aligns with the high dielectric constant of these solvents.<sup>[1]</sup>

- Status: Miscible / Highly Soluble.
- Process Insight: These solvents are excellent for synthesizing the compound but poor for isolating it.<sup>[1]</sup> Removal requires high-vacuum distillation or aqueous extraction.<sup>[1]</sup>

## C. Chlorinated & Moderately Polar Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), THF.<sup>[1]</sup>

- Mechanism: The methoxyethyl group provides sufficient lipophilicity to solvate the molecule in DCM/EtOAc, despite the polar amide head.<sup>[1]</sup>
- Status: Soluble (>50 mg/mL).<sup>[1]</sup>
- Process Insight: Critical for Extraction. This is the "sweet spot" for process chemists.<sup>[1]</sup> The compound will partition into these solvents, but can be washed out with water/brine due to its low LogP.<sup>[1]</sup>

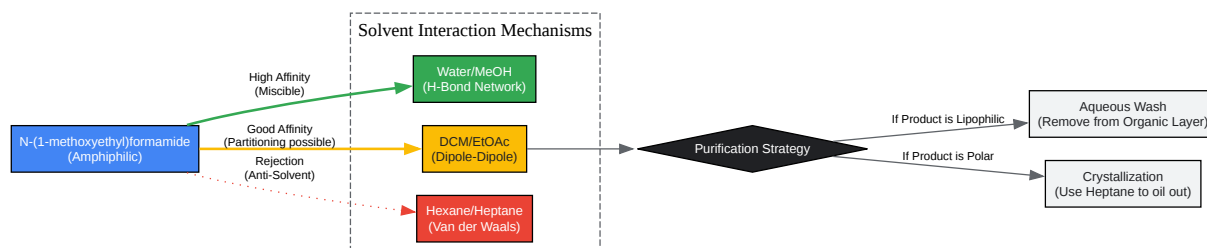
## D. Non-Polar Solvents (Low Solubility)

Solvents: Hexane, Heptane, Cyclohexane, Toluene (Moderate).<sup>[1]</sup>

- Mechanism: The high polarity of the formamide group creates a high energetic barrier for solvation in aliphatic hydrocarbons.<sup>[1]</sup>
- Status: Insoluble to Sparingly Soluble (<1 mg/mL).<sup>[1]</sup>
- Process Insight: Purification Vector. Use Heptane or Hexane as an anti-solvent to precipitate the target API while keeping **N-(1-methoxyethyl)formamide** in the mother liquor (if the API is insoluble) or vice versa.<sup>[1]</sup>

## Mechanistic Visualization: Solvation & Purging

The following diagram illustrates the solvation shell interactions and a logic flow for purging this impurity from a drug substance.



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Caption: Solvation thermodynamics and resulting purification strategies. Green arrows indicate strong solubility; red dotted lines indicate insolubility used for anti-solvent rejection.[1]

## Experimental Protocols

As specific solubility data is often absent from literature, the following SOPs ensure self-validating data generation.

### Protocol A: Visual Solubility Determination (Saturation Method)

Use this to generate a precise solubility curve.[1]

- Preparation: Weigh 100 mg of **N-(1-methoxyethyl)formamide** into a clear HPLC vial.
- Solvent Addition: Add the target solvent (e.g., Toluene) in 50  $\mu$ L aliquots at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
  - Soluble: Solution becomes clear/transparent.

- Insoluble: Phase separation (oiling out) or turbidity persists.[1]
- Calculation:
- Validation: If soluble at <100  $\mu$ L (i.e., >1000 mg/mL), mark as "Miscible." [1]

## Protocol B: Impurity Purging (Extraction Study)

Use this to determine how to remove this compound from an API.[1]

- Dissolution: Dissolve 1.0 g of API (spiked with 5% **N-(1-methoxyethyl)formamide**) in 10 mL DCM.
- Wash 1: Add 5 mL Water. Shake vigorously for 2 minutes. Separate layers.
- Wash 2: Add 5 mL Brine (Saturated NaCl). Shake and separate.
- Analysis: Analyze the Organic Layer via GC-FID or HPLC.
- Success Criteria: >95% reduction of the formamide peak indicates successful partitioning into the aqueous phase (driven by its LogP of -0.1).[1]

## Impact on Drug Development Genotoxicity & Stability[1][8]

- Structural Alert: The hemiaminal ether moiety ( ) is potentially reactive.[1] Under acidic conditions, it may hydrolyze to release acetaldehyde and formamide.[1]
- Regulatory Action: Monitor this impurity using GC-MS (due to low MW and lack of strong UV chromophores).
- Purging Strategy: Due to its water solubility, aqueous washes are the most effective control strategy.[1] Avoid acidic workups if preservation of the molecule is required; induce acidic workups if destruction (hydrolysis) is the goal.[1]

## References

- PubChem Database. **N-(1-methoxyethyl)formamide** (CID 11051593).<sup>[1][2]</sup> National Library of Medicine. Available at: [\[Link\]](#)<sup>[1]</sup>
- Anderson, N. G. (2012).<sup>[1]</sup> Practical Process Research & Development - A Guide for Organic Chemists.<sup>[1]</sup> Academic Press.<sup>[1]</sup> (Standard reference for solubility screening protocols).
- ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.<sup>[1][3][4]</sup> Available at: [\[Link\]](#)
- Reichardt, C. (2003).<sup>[1]</sup> Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.<sup>[1][2]</sup> (Authoritative source on solvation mechanisms).

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## Sources

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- 2. N-(1-methoxyethyl)formamide | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 11051593 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [pharmtech.com](#) [\[pharmtech.com\]](#)
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